molecular formula C9H6BrNO B1331375 3-Bromoquinolin-2(1H)-one CAS No. 939-16-2

3-Bromoquinolin-2(1H)-one

Katalognummer B1331375
CAS-Nummer: 939-16-2
Molekulargewicht: 224.05 g/mol
InChI-Schlüssel: AGARPHPERRYPRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromoquinolin-2(1H)-one is a chemical compound that belongs to the quinoline family, characterized by the presence of a bromine atom at the third position of the quinoline ring. This compound serves as a key intermediate in the synthesis of various heterocyclic compounds due to its reactive bromine atom, which can undergo further chemical transformations.

Synthesis Analysis

The synthesis of 3-Bromoquinolin-2(1H)-one derivatives has been explored through various methods. A notable approach involves a palladium-catalyzed ortho-C-H bond activation and intramolecular addition of N-C annulation to synthesize isoquinolin-1(2H)-ones, which can proceed smoothly with a range of α-bromo ketones to yield various derivatives in moderate to good yields . Another method includes a regioselective synthesis via a formal [4 + 2]-cycloaddition between N-aryliminium ion and 1-bromoalkynes, which can also be applied to diastereoselective synthesis of tetrahydroquinoline derivatives . Additionally, a bimetallic Pd/Cu-catalyzed C-H heteroarylation strategy has been employed to synthesize 3-(heteroaryl)quinolin-2(1H)-ones from 3-bromoquinolin-2(1H)-ones using various azoles .

Molecular Structure Analysis

The molecular structure of 3-Bromoquinolin-2(1H)-one derivatives has been studied using spectroscopic and computational techniques. These compounds are found to exist as the NH-4-oxo derivatives in solution and solid state, with their carbonyl nature corroborated by spectroscopic data comparison with N-methylated and O-methylated derivatives . The crystal structure of a related compound, 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one, crystallizes in the triclinic system and its packing is stabilized by hydrogen bonds and π-stacking interactions .

Chemical Reactions Analysis

3-Bromoquinolin-2(1H)-one undergoes various chemical reactions due to the presence of the reactive bromine atom. For instance, it can participate in intramolecular cyclization reactions to form 2-aryl-2,3-dihydroquinolin-4(1H)-ones . It can also be used in one-pot synthesis methods, such as the synthesis of 3-hydroxyquinolin-2(1H)-ones from N-phenylacetoacetamide via α-hydroxylation and intramolecular cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromoquinolin-2(1H)-one derivatives are influenced by their molecular structure. The presence of the bromine atom imparts certain reactivity patterns that are useful in synthetic chemistry. The compound's properties are also affected by substituents on the quinoline ring, as seen in the synthesis of 3-Arylquinazoline-2,4(1H,3H)-dithiones from 2-bromophenyl isothiocyanates . The crystal structure analysis provides insights into the intermolecular interactions that can influence the compound's stability and reactivity .

Wissenschaftliche Forschungsanwendungen

Structural Studies

The structures of 2-aryl-3-bromoquinolin-4(1H)-ones, related to 3-Bromoquinolin-2(1H)-one, have been extensively studied. Using techniques like NMR, IR, mass spectrometry, and X-ray crystallography, researchers have established these compounds as NH-4-oxo derivatives in both solution and solid states. The studies emphasize the carbonyl nature of these derivatives, further confirmed by spectroscopic data comparison with N-methylated and O-methylated derivatives (Mphahlele et al., 2002).

Antiangiogenic Effects

2-Aryl-3-bromoquinolin-4(1H)-ones have demonstrated significant antiangiogenic effects. They reduce endothelial cell numbers, indicating cytotoxicity at higher doses, and inhibit neovessel growth. This activity is linked to lower levels of proangiogenic factors like bFGF and VEGF/PlGF in cultures treated with these compounds, highlighting their potential in antiangiogenic therapies (Mabeta et al., 2009).

Catalytic Applications

3-Bromoquinolin-2(1H)-ones are valuable in catalytic processes. The palladium/copper-catalyzed C-H heteroarylation of these compounds with various azoles produces 3-(Heteroaryl)quinolin-2(1H)-ones efficiently, showcasing their utility in synthetic organic chemistry (Bruneau et al., 2014).

Ligand Synthesis and Complexation

3-Bromoquinolin-2(1H)-one derivatives have been synthesized and used for complexation reactions with metals like Ag(I), Pd(II), and Cu(II). These studies offer insights into the potential of these compounds in creating new metal complexes, which could be significant in fields like catalysis and material science (Rani et al., 2009).

Safety and Hazards

3-Bromoquinolin-2(1H)-one is for R&D use only and not for medicinal, household or other use .

Eigenschaften

IUPAC Name

3-bromo-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGARPHPERRYPRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296258
Record name 3-Bromoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoquinolin-2(1H)-one

CAS RN

939-16-2
Record name 939-16-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108495
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Bromoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromoquinolin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Hydrogen peroxide solution(5.9 ml) was added to a THF solution (16 ml) of methyltrioxorhenium (VII) (24 mg). The mixture was stirred for 10 minutes at room temperature. 3-Bromoquinoline(4.0 g) was added thereto, and the mixture was stirred at room temperature for four days. Ethyl acetate(20 ml) was added to the reaction mixture. 20% Sodium sulfite aqueous solution(30 ml) was added slowly to the mixture under ice cooling. The mixture was stirred at room temperature. The organic layer was condensed to a half volume under reduced pressure. Ethyl acetate(20 ml) and 15% potassium carbonate aqueous solution(19 ml) were added thereto, and the organic layer was extracted. 15% Potassium carbonate aqueous solution(19 ml) of p-toluenesulfonyl chloride(4 g) were added thereto. The mixture was stirred for 10 minutes at room temperature. The generated insoluble matter was separated, washed with ethyl acetate, water, and then with ether, and dried to give the title compound(3.2 g) as a white powder.
Quantity
5.9 mL
Type
reactant
Reaction Step One
Quantity
24 mg
Type
catalyst
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
19 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromoquinolin-2(1H)-one
Reactant of Route 2
3-Bromoquinolin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
3-Bromoquinolin-2(1H)-one
Reactant of Route 4
3-Bromoquinolin-2(1H)-one
Reactant of Route 5
3-Bromoquinolin-2(1H)-one
Reactant of Route 6
3-Bromoquinolin-2(1H)-one

Q & A

Q1: What types of chemical reactions can 3-Bromoquinolin-2(1H)-one undergo?

A: 3-Bromoquinolin-2(1H)-one is a valuable precursor in organic synthesis due to the reactivity of the bromine atom. It readily undergoes various palladium-catalyzed coupling reactions, allowing for the introduction of diverse substituents at the 3-position. For instance, it participates in C-N bond formation reactions with various nitrogen-containing nucleophiles like azoles [, , ], amides, lactams, sulfonamides, and amines []. Additionally, it can be employed in domino reactions, as demonstrated by its reaction with amines in the presence of a palladium catalyst to generate functionalized 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones [].

Q2: Are there alternative synthetic approaches using 3-Bromoquinolin-2(1H)-one that don't rely on palladium catalysts?

A: Yes, copper-based catalysts have also proven effective. Researchers successfully employed a copper powder catalyst with DMEDA as a ligand and potassium carbonate as a base to facilitate Ullmann-type C-N coupling reactions between 3-Bromoquinolin-2(1H)-one and various nitrogen nucleophiles []. This method offers a potentially more cost-effective alternative to palladium-based approaches.

Q3: Can you elaborate on the chemoselectivity observed in reactions involving 3-Bromoquinolin-2(1H)-one?

A: Studies using polyhalogenated coumarins, structurally similar to 3-Bromoquinolin-2(1H)-one, have shown remarkable chemoselectivity []. The reaction preferentially occurs at the carbon-bromine bond at the 3-position, irrespective of the nitrogen nucleophile used. This selectivity highlights the potential for regiocontrolled synthesis using these types of substrates.

Q4: What are the potential applications of the compounds synthesized using 3-Bromoquinolin-2(1H)-one as a starting material?

A: While the provided research primarily focuses on synthetic methodologies, the generated compounds, particularly the 3-(heteroaryl)quinolin-2(1H)-ones [], 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones [], and thieno[2,3-c]quinolin-4(5H)-ones [], hold promise for various applications. These heterocyclic scaffolds are prevalent in numerous bioactive molecules, suggesting potential use in medicinal chemistry for drug discovery. Furthermore, their fluorescent properties make them attractive for developing new materials with applications in optoelectronics or as fluorescent probes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.